1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Overview
Description
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione is an intriguing chemical compound It features a diazinane ring, a pyridine unit, and notable trifluoromethyl and chloro functional groups
Scientific Research Applications
Chemistry:
Acts as an intermediate in organic synthesis, particularly in the formation of complex heterocycles.
Biology:
Studied for its potential as a biochemical probe due to its reactive groups.
Medicine:
Investigated for use in pharmaceuticals, targeting specific pathways such as kinases or receptors.
Industry:
Used in material science for the development of novel polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized via a multi-step reaction sequence. A typical synthetic route involves:
Starting with a diazinane derivative.
Reacting with 3-chloro-5-(trifluoromethyl)pyridine through a nucleophilic substitution.
Introducing the pyridin-2-ylmethyl group via a coupling reaction. Conditions often involve the use of organic solvents, catalysts like palladium on carbon, and mild temperatures to ensure precision and yield.
Industrial Production Methods:
Scaling up to industrial production, the process would utilize continuous flow reactors to optimize reaction times and scalability. Industrial methods prioritize efficiency and cost-effectiveness while maintaining purity and yield standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form corresponding N-oxides.
Reduction: Can be reduced at the nitro group leading to amines.
Substitution: Shows nucleophilic substitution at the chloro group.
Common Reagents and Conditions:
Oxidation: Utilizes hydrogen peroxide or peracids under controlled conditions.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Involves strong nucleophiles like amines or thiols, often in aprotic solvents.
Major Products:
N-oxides from oxidation.
Amines from reduction.
Substituted derivatives from nucleophilic substitution.
Mechanism of Action
Comparing this compound to others with similar structures, we highlight its uniqueness:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the diazinane and pyridin-2-ylmethyl groups, reducing complexity.
Diazinane derivatives without the pyridine moiety: Have different reactivity and applications.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine derivatives
Diazinane-based compounds
This detailed exploration of 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione should provide a comprehensive understanding of its significance and applications. What intrigues you most about this compound?
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O3/c19-13-7-10(18(20,21)22)9-25-14(13)24-5-6-27-16(29)12(15(28)26-17(27)30)8-11-3-1-2-4-23-11/h1-4,7,9,12H,5-6,8H2,(H,24,25)(H,26,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPAOOVUGJIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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